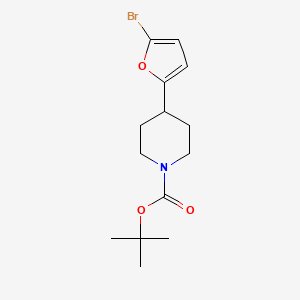

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₄H₂₀BrNO₃, molecular weight: 330.22) is a brominated heterocyclic compound featuring a piperidine ring substituted with a 5-bromofuran moiety and protected by a tert-butyl carbamate group . This compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting enzymes or receptors where bromine acts as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). Its high purity (95%) and modular structure make it valuable for constructing complex molecules, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-8-6-10(7-9-16)11-4-5-12(15)18-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFDWDWAGNPXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.

Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Products include various oxidized derivatives of the furan ring.

Reduction: Reduced forms of the furan ring.

Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential lead compound in drug discovery and development.

Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Heterocycle vs. Aromatic Ring : The bromofuran group in the target compound introduces oxygen-based electronic effects, contrasting with the purely aromatic bromophenyl (CAS 769944-78-7) or chloro-methoxyphenyl (CAS 897666-33-0) groups. Furan’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to benzene derivatives .

- Halogen Variants : The chloro-methoxyphenyl analog (CAS 897666-33-0) demonstrates how halogen and methoxy substitutions influence lipophilicity and metabolic stability, critical in drug design .

Cross-Coupling Potential

The 5-bromofuran group in the target compound is primed for Suzuki-Miyaura couplings, analogous to bromophenyl derivatives. For example, tert-butyl 4-(4-(4-((5-methylisoxazol-3-yl)methyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)butyl)piperidine-1-carboxylate (m/z = 484 [M+H]) was synthesized via Suzuki reactions using brominated intermediates .

Research and Industrial Relevance

- Drug Discovery : Bromofuran derivatives are explored in antiparasitic and anticancer agents, leveraging bromine as a site for late-stage diversification .

- Material Science : Piperidine-carboxylates with brominated aryl groups serve as intermediates in organic electronics, though furan-based analogs are less studied in this context .

Q & A

Basic Research Questions

What are the standard synthetic routes for Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling bromofuran derivatives with piperidine precursors. A common approach includes:

Nucleophilic substitution : Reacting tert-butyl piperidine-1-carboxylate derivatives with 5-bromofuran-2-yl groups under basic conditions (e.g., NaH in THF) .

Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .

Purity optimization :

- Chromatography : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.

- Recrystallization : Use solvents like dichloromethane/hexane for high-purity crystals .

- Analytical validation : Confirm purity (>95%) via HPLC or GC-MS .

How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the bromofuran (δ ~7.2 ppm for furan protons) and tert-butyl groups (δ ~1.4 ppm) .

- 2D NMR (COSY, HSQC) : Resolve piperidine ring conformation and substituent positions .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., using SHELX software for refinement) .

- Mass spectrometry : Confirm molecular weight (330.22 g/mol) via ESI-MS or MALDI-TOF .

What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at RT in airtight containers, protected from light and moisture .

Advanced Research Questions

How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) :

- Optimize molecular geometry at the B3LYP/6-311+G(2d,p) level to compare with XRD data .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive regions (e.g., bromine as a leaving group) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR shifts with analogous compounds (e.g., tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate) to assign ambiguous signals .

- Crystallographic refinement : Use SHELXL to resolve discrepancies between experimental and simulated XRD patterns .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine ring .

How can the bromofuran moiety be functionalized for downstream applications?

- Suzuki coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Nucleophilic aromatic substitution : React with amines or thiols under microwave-assisted conditions .

- Photocatalysis : Utilize visible-light-mediated C–Br activation for C–C bond formation .

What are the challenges in scaling up synthesis, and how can they be mitigated?

- Side reactions : Bromine displacement during Boc deprotection can form byproducts. Mitigate by controlling reaction temperature (<0°C) and using mild bases (e.g., K₂CO₃) .

- Yield optimization : Use flow chemistry for exothermic reactions (e.g., bromination) to improve reproducibility .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for large batches .

How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Degrades via radical pathways; store in amber vials .

- Moisture : Hydrolysis of the Boc group occurs in humid environments; use desiccants like silica gel .

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH) to determine shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.